Glutarimide, 3-methyl-3-isopropyl-

Description

Overview of the Glutarimide (B196013) Core Structure in Organic Chemistry

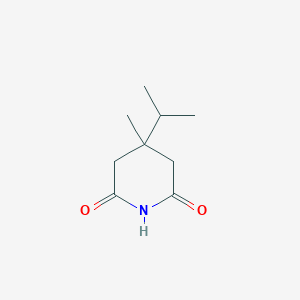

The glutarimide moiety, systematically named piperidine-2,6-dione, is a heterocyclic compound featuring a six-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 6. nih.gov This dicarboximide structure is derived from glutaric acid. nih.gov The presence of the two carbonyl groups significantly influences the chemical environment of the ring. The nitrogen atom's lone pair of electrons can be delocalized into these adjacent carbonyls, which impacts the amide bond characteristics. acs.org

The glutarimide ring is not merely a passive scaffold; it actively participates in chemical transformations and molecular interactions. For instance, N-acyl-glutarimides have been identified as highly reactive precursors for N–C(O) bond cross-coupling reactions, a reactivity attributed to the ground-state destabilization of the amide bond. acs.org The synthesis of the glutarimide core is often achieved through the thermal cyclization and dehydration of glutaric acid or its derivatives with ammonia (B1221849) or a primary amine. nih.gov This fundamental structure is a key building block in the synthesis of more complex molecules.

Significance of Alkyl-Substituted Glutarimides in Modern Chemical Synthesis and Design

The substitution of the glutarimide ring, particularly at the 3-position with alkyl groups, has profound implications for its properties and applications. The introduction of alkyl groups, such as methyl and isopropyl, can significantly alter the molecule's steric and electronic profile. For example, geminal disubstitution at the C3 position does not appear to have a major effect on the N-acyl amide bond distortion in N-acyl-glutarimides, a key feature for their enhanced reactivity. acs.org

Alkyl-substituted glutarimides are central to the design of various functional molecules. For instance, small chemical modifications to the alkyl substituents of 3-ethyl-3-methylglutarimide (bemegride), a central nervous system stimulant, lead to significant changes in pharmacological response. This highlights the critical role of the size and nature of the alkyl groups in dictating biological activity. Furthermore, the synthesis of a series of N-alkyl derivatives of 3-ethyl-3-methyl- and 3-butyl-3-methyl-glutarimide has been undertaken to probe the spatial requirements of neuronal receptors.

The solubility of glutarimide-containing compounds, which can be poor, is also influenced by substitution patterns. acs.org The introduction of alkyl groups can modulate this property, which is a crucial consideration in both synthetic protocols and the formulation of biologically active agents. acs.org

Specific Research Focus on Glutarimide, 3-Methyl-3-Isopropyl- and its Analogues

While extensive research exists for the broader class of glutarimides, dedicated studies focusing solely on Glutarimide, 3-methyl-3-isopropyl- are limited in publicly available literature. However, research on its close analogues provides significant insights into its likely properties and reactivity. For instance, studies on N,3-dimethyl-3-isopropylglutarimide and 3-isobutyl-3-methylglutarimide indicate an interest in glutarimides with similar substitution patterns. google.com

Research on related compounds, such as 3,3-dimethylglutarimide, has explored their use as barbiturate (B1230296) substitutes and their role in the formation of heterodimers. The synthesis of related structures, such as 3,3-pentamethylene glutarimide, often involves the cyclization of a corresponding substituted glutaric acid monoamide. It can be inferred that the synthesis of Glutarimide, 3-methyl-3-isopropyl- would likely follow a similar pathway, starting from 3-methyl-3-isopropylglutaric acid.

The primary research interest in such compounds often lies in medicinal chemistry. Glutarimide derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antibacterial, and anticancer properties. google.com The specific combination of a methyl and an isopropyl group at the 3-position of the glutarimide ring would create a unique stereoelectronic environment, potentially leading to novel biological activities or serving as a valuable intermediate in the synthesis of more complex target molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1127-09-9 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

4-methyl-4-propan-2-ylpiperidine-2,6-dione |

InChI |

InChI=1S/C9H15NO2/c1-6(2)9(3)4-7(11)10-8(12)5-9/h6H,4-5H2,1-3H3,(H,10,11,12) |

InChI Key |

DHCQZOVMJDSSAA-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CC(=O)NC(=O)C1)C |

Canonical SMILES |

CC(C)C1(CC(=O)NC(=O)C1)C |

Other CAS No. |

1127-09-9 |

Synonyms |

4-Isopropyl-4-methylpiperidine-2,6-dione |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Glutarimide, 3 Methyl 3 Isopropyl

Strategies for Glutarimide (B196013) Ring Construction

The formation of the core glutarimide ring is a critical step, achievable through several reliable synthetic strategies. These methods typically involve the formation of two amide bonds in an intramolecular fashion, starting from a suitably substituted five-carbon dicarboxylic acid precursor, namely 3-methyl-3-isopropylglutaric acid or its derivatives.

Cyclization Reactions for Glutarimide Formation

Intramolecular cyclization is a primary method for constructing the glutarimide heterocycle. This process often begins with a derivative of 3-methyl-3-isopropylglutaric acid, such as the corresponding diamide (B1670390), monoamide-monoester, or dinitrile. For instance, the deamidation of glutamine residues, which proceeds via a cyclic glutarimide intermediate, provides a biochemical precedent for this type of ring closure. pressbooks.pub In a synthetic context, heating a precursor like 3-methyl-3-isopropylglutaric acid diamide can induce cyclization with the elimination of ammonia (B1221849).

Another established route involves the intramolecular cyclization of polymeric precursors. For example, studies on the imidization of polymethacrylate (B1205211) (PMMA) copolymers through reactions with primary amines demonstrate the formation of glutarimide rings at elevated temperatures. wikipedia.org This reaction highlights the thermodynamic favorability of the six-membered imide ring. A key precursor for the target molecule would be 3-methyl-3-isopropylglutaric acid monoamide, which can be cyclized, often with a catalyst like acetic acid in a solvent such as toluene, to form the glutarimide ring through the elimination of water. orgsyn.org

The reaction mechanism generally involves the nucleophilic attack of an amide nitrogen onto an activated carbonyl carbon (such as a carboxylic acid or ester), followed by the loss of a leaving group (e.g., water or an alcohol) to form the stable cyclic imide structure. google.com

Synthetic Routes Involving Anhydrides and Amines

A highly efficient and common method for synthesizing glutarimides involves the reaction between a glutaric anhydride (B1165640) and an amine. For the target molecule, this requires the prior synthesis of 3-methyl-3-isopropylglutaric anhydride. This anhydride can be readily prepared from 3-methyl-3-isopropylglutaric acid by treatment with a dehydrating agent like acetic anhydride. libretexts.org

The subsequent reaction of the anhydride with ammonia or a primary amine serves as a direct route to the glutarimide. The process occurs in two stages: first, the amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opening and the formation of a monoamide-monocarboxylic acid intermediate. Second, upon heating, this intermediate undergoes intramolecular cyclization via dehydration to yield the final glutarimide product. This approach is widely applicable for producing various N-substituted and N-unsubstituted glutarimides. libretexts.org

Table 1: Selected Methods for Glutarimide Ring Formation

| Starting Material | Reagents/Conditions | Key Transformation | Reference |

|---|---|---|---|

| 3-Substituted Glutaric Acid Monoamide | Toluene, Acetic Acid (cat.), Heat | Intramolecular dehydration | orgsyn.org |

| 3-Substituted Glutaric Anhydride | Ammonia (or primary amine), Heat | Ring-opening followed by cyclization | libretexts.org |

| Poly(methyl methacrylate) Copolymers | Primary Amine (e.g., CH₃NH₂), Heat (250°C) | Intramolecular cyclization on polymer backbone | wikipedia.org |

| Glutamine Residue | Physiological conditions (in proteins) | Non-enzymatic deamidation via cyclization | pressbooks.pub |

Introduction of Methyl and Isopropyl Substituents at the 3-Position

The defining feature of the target molecule is the geminal methyl and isopropyl substitution at the C-3 position of the glutarimide ring. These substituents must be introduced into the carbon skeleton prior to the ring-closing step. The most logical precursor is therefore 3-methyl-3-isopropylglutaric acid or its synthetic equivalents.

Regioselective Alkylation Approaches

The synthesis of the 3,3-disubstituted glutaric acid precursor is typically achieved through the alkylation of an active methylene (B1212753) compound. The malonic ester synthesis provides a classic and highly effective template for this transformation. pressbooks.pubgoogle.com A common starting material is diethyl malonate or a related derivative like ethyl cyanoacetate (B8463686).

The general strategy involves a two-step, sequential alkylation:

First Alkylation: The active methylene compound is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with a first alkylating agent (e.g., methyl iodide) in an SN2 reaction to introduce the methyl group. nih.gov

Second Alkylation: The resulting mono-alkylated product still possesses one acidic proton. A second deprotonation with a strong base, followed by reaction with a second alkyl halide (e.g., 2-bromopropane), installs the isopropyl group at the same carbon.

An alternative pathway involves a Michael addition. For instance, the condensation of isovaleraldehyde (B47997) with ethyl cyanoacetate can yield an unsaturated intermediate, to which a nucleophile can add, ultimately leading to a 3-isobutylglutaric acid derivative after hydrolysis and decarboxylation. nih.goviastate.edu Adapting this for a methyl and isopropyl group would involve a similar multi-step condensation and addition strategy. The key to these methods is the regioselective formation of C-C bonds at the alpha-carbon of a dicarboxylic acid precursor.

Table 2: General Scheme for Sequential Alkylation

| Step | Precursor | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Enolate Formation | Diethyl Malonate | 1. Sodium Ethoxide (NaOEt) | Malonate Enolate | pressbooks.pubnih.gov |

| 2. First Alkylation | Malonate Enolate | 2. Methyl Iodide (CH₃I) | Diethyl 2-methylmalonate | pressbooks.pubnih.gov |

| 3. Second Alkylation | Diethyl 2-methylmalonate | 1. NaOEt, 2. Isopropyl Bromide ((CH₃)₂CHBr) | Diethyl 2-isopropyl-2-methylmalonate | pressbooks.pubgoogle.com |

| 4. Hydrolysis & Decarboxylation | Dialkylated Malonate | H₃O⁺, Heat | 3-Methyl-3-isopropylglutaric Acid (precursor) | google.com |

Stereoselective Control in the Formation of Chiral Centers

In the specific case of Glutarimide, 3-methyl-3-isopropyl-, the C-3 atom is a quaternary carbon bonded to two identical carbonyl-containing chains within the ring, a methyl group, and an isopropyl group. This carbon atom is achiral, meaning it is not a stereocenter. Therefore, the synthesis of this particular compound does not require stereoselective control at this position.

However, in the broader context of glutarimide synthesis, if the two substituents at the C-3 position were different and resulted in a chiral center (e.g., in 3-ethyl-3-methylglutarimide), stereoselective synthesis would become a critical consideration. google.com In such cases, strategies to control the stereochemical outcome would be employed during the alkylation steps. These can include the use of chiral auxiliaries attached to the precursor to direct the approach of the alkylating agent, or the use of chiral catalysts to create the desired enantiomer or diastereomer. For instance, enzymatic desymmetrization of prochiral 3-alkylglutaric acid diesters has been used to prepare optically active 3-alkylglutaric acid monoesters, which are precursors to chiral glutarimides.

N-Derivatization of Glutarimide, 3-Methyl-3-Isopropyl-

The nitrogen atom of the glutarimide ring is a versatile handle for further chemical modification. The N-H bond can be readily functionalized, most commonly through alkylation or acylation, to produce a wide range of derivatives with tailored properties.

N-alkylation is typically achieved by treating the parent glutarimide with a base (such as sodium hydride) to form the corresponding anion, which then acts as a nucleophile to displace a halide from an alkyl halide. google.com This method allows for the introduction of various alkyl or fluoroalkyl groups onto the nitrogen atom. Such modifications are of significant interest in medicinal chemistry. For example, the N-alkylation of the glutarimide moiety in the drug lenalidomide (B1683929) has been explored as a prodrug strategy to temporarily block its biological activity. nih.gov

N-acylation can be accomplished by reacting the glutarimide with an acyl chloride or anhydride. The resulting N-acyl-glutarimides are activated amide systems. Due to steric hindrance and electronic effects, the external N-acyl bond is weakened, making these compounds effective acyl-transfer reagents. They can react with various nucleophiles, such as amines, in transamidation reactions to form new amides under mild, metal-free conditions. libretexts.org

Table 3: Examples of N-Derivatization Reactions

| Reaction Type | Glutarimide Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 3-Substituted Glutarimide | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl Glutarimide | google.com |

| N-Acylation | Glutarimide | Acyl Chloride (RCOCl) or Anhydride | N-Acyl Glutarimide | libretexts.org |

| Transamidation | N-Acyl Glutarimide | Amine (R'NH₂) | Amide (RCONHR') | libretexts.org |

N-Alkylation Protocols

The introduction of an alkyl group at the nitrogen atom of a glutarimide is a common transformation. While no specific protocols for 3-methyl-3-isopropylglutarimide are documented, analogous reactions with other glutarimides suggest that standard N-alkylation conditions would be applicable. This typically involves the deprotonation of the imide nitrogen with a suitable base to form a nucleophilic imide anion, which then reacts with an alkylating agent.

Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkoxides. The choice of base is often dictated by the reactivity of the alkylating agent and the desired reaction conditions. Alkylating agents can range from simple alkyl halides (e.g., methyl iodide, ethyl bromide) to more complex electrophiles.

A representative, though hypothetical, reaction scheme for the N-alkylation of 3-methyl-3-isopropylglutarimide is presented below:

Hypothetical N-Alkylation of 3-Methyl-3-isopropylglutarimide

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

This table is illustrative and not based on published experimental data for this specific compound.

Synthesis of N-Acyl Glutarimide Derivatives

The acylation of the nitrogen atom introduces an additional carbonyl group, forming an N-acylglutarimide. These derivatives can serve as important intermediates in organic synthesis. The acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to facilitate the reaction.

A study on the chemoselective acylation of N-acylglutarimides using N-acylpyrroles or aryl esters has been reported, although it does not start with the parent glutarimide. rsc.org This methodology, however, underscores the feasibility of forming complex imide structures under specific conditions.

A plausible, albeit not experimentally verified for this substrate, approach for the N-acylation of 3-methyl-3-isopropylglutarimide would involve its reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

Plausible N-Acylation of 3-Methyl-3-isopropylglutarimide

| Reactant 1 | Acylating Agent | Base | Solvent | Product |

|---|

This table is illustrative and not based on published experimental data for this specific compound.

Advanced Transformations of Glutarimide, 3-Methyl-3-Isopropyl-

Beyond functionalization at the nitrogen atom, more advanced transformations could target the amide bonds or the peripheral C-H bonds of the alkyl groups. However, these reactions are generally more challenging and require specific catalytic systems.

Amide C-N Bond Activation and Cleavage Reactions

The activation and cleavage of the robust amide C-N bond is a significant challenge in organic synthesis. While general methods for amide bond cleavage exist, specific applications to 3-methyl-3-isopropylglutarimide are not documented. Research in this area often focuses on transition-metal catalysis to achieve selective bond activation under milder conditions. Such transformations, if applied to glutarimides, could provide access to ring-opened products with new functionalities.

Functionalization at Peripheral Positions

The C-H bonds of the methyl and isopropyl groups at the C3 position of the glutarimide ring are typically unreactive. Their functionalization would likely require harsh conditions, such as free-radical halogenation, or advanced catalytic methods for C-H activation. These approaches often suffer from a lack of selectivity, potentially leading to a mixture of products. There is no available literature describing the successful and selective functionalization of these peripheral positions for this specific molecule.

Analytical and Spectroscopic Characterization in Glutarimide Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra would be essential for the initial structural confirmation of 3-methyl-3-isopropylglutarimide.

¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. For 3-methyl-3-isopropylglutarimide, one would expect to observe signals corresponding to the N-H proton of the imide, the diastereotopic methylene (B1212753) protons of the glutarimide (B196013) ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the methyl group at the 3-position. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships.

¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include two carbonyl carbons of the imide ring, the quaternary carbon at the 3-position, the methylene carbons of the glutarimide ring, and the carbons of the isopropyl and methyl groups. The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, as experimental data is unavailable.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-methyl-3-isopropylglutarimide

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| NH | ~8.0-9.0 (br s) | N/A |

| C=O | N/A | ~170-180 |

| C(CH₃)(CH(CH₃)₂) | N/A | ~40-50 |

| CH₂ | ~2.5-2.8 (m) | ~30-40 |

| CH(CH₃)₂ | ~2.0-2.4 (m) | ~30-35 |

| CH₃ | ~1.2-1.4 (s) | ~20-25 |

| CH(CH₃)₂ | ~0.9-1.1 (d) | ~15-20 |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Specialized NMR Techniques for Stereochemical Assignment

Given the presence of a stereocenter at the 3-position, specialized NMR techniques would be crucial for determining the stereochemistry of a synthesized sample. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to establish through-space proximities of protons, which can help in assigning the relative stereochemistry.

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For 3-methyl-3-isopropylglutarimide, the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for 3-methyl-3-isopropylglutarimide

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imide) | ~3200 | Medium |

| C-H Stretch (alkane) | ~2850-3000 | Strong |

| C=O Stretch (imide, asymmetric) | ~1750 | Strong |

| C=O Stretch (imide, symmetric) | ~1700 | Strong |

| C-N Stretch | ~1100-1300 | Medium |

Note: This table is based on characteristic group frequencies and does not represent experimentally verified data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For 3-methyl-3-isopropylglutarimide, which lacks extensive chromophores, significant absorption in the standard UV-Vis range (200-800 nm) would not be expected. The imide carbonyl groups may exhibit weak n→π* transitions at the lower end of the UV spectrum.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For 3-methyl-3-isopropylglutarimide, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₁₅NO₂). The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak, followed by characteristic fragmentation patterns, such as the loss of the isopropyl group, the methyl group, or parts of the glutarimide ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for determining the elemental composition and structure of unknown compounds with high accuracy. google.com It measures the mass-to-charge ratio (m/z) to a very high degree of precision, often to four or more decimal places, which allows for the confident assignment of a molecular formula. google.com

In the analysis of 3-methyl-3-isopropylglutarimide, HRMS would be utilized to confirm its elemental formula, C9H15NO2. The high resolution distinguishes the exact mass of the compound from other molecules with the same nominal mass but different elemental compositions. Furthermore, the fragmentation patterns observed in HRMS/MS experiments (tandem mass spectrometry) provide invaluable information about the compound's structure. By analyzing the fragments, researchers can piece together the molecular structure, confirming the presence of the isopropyl and methyl groups on the glutarimide ring. This technique is particularly useful in distinguishing between isomers, which is a common challenge in the study of substituted cyclic compounds.

While specific HRMS data for 3-methyl-3-isopropylglutarimide is not broadly published, the general principles of HRMS are routinely applied to characterize novel glutarimide-containing polyketides and other complex molecules. mdpi.com The ability of HRMS to provide accurate mass measurements is also critical in metabolism studies and for identifying impurities. jfda-online.com

Table 1: Theoretical HRMS Data for 3-methyl-3-isopropylglutarimide

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₆NO₂⁺ | 170.1176 |

| [M+Na]⁺ | C₉H₁₅NNaO₂⁺ | 192.0995 |

| [M-H]⁻ | C₉H₁₄NO₂⁻ | 168.1030 |

This table is generated based on the chemical formula and illustrates expected values. Actual experimental values may vary slightly.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for separating and purifying compounds from mixtures. For chiral molecules like 3-methyl-3-isopropylglutarimide, which possesses a stereocenter at the C3 position, chiral chromatography is essential for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. jmchemsci.com When dealing with chiral compounds, specialized Chiral Stationary Phases (CSPs) are used to resolve enantiomers. nih.govacs.org These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. acs.org

For 3-methyl-3-isopropylglutarimide, a chiral HPLC method would be developed to determine the enantiomeric excess (e.e.) of a sample. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds. mdpi.comnih.gov The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. acs.org

The development of such a method is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively. Regulatory agencies often require the evaluation of individual enantiomers, as they can have different pharmacological profiles. nih.gov

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development for a novel chiral compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a common analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. sigmaaldrich.com It is highly effective for determining the purity of volatile and semi-volatile substances. For a compound like 3-methyl-3-isopropylglutarimide, GC analysis can be used to assess its purity by separating it from any residual solvents, starting materials, or by-products from its synthesis.

In many cases, polar compounds like glutarimides may require chemical derivatization to increase their volatility and improve their chromatographic peak shape. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens (in this case, on the imide nitrogen) are replaced with a nonpolar group like a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. massbank.eumassbank.eu

Table 3: Representative GC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

This table outlines a general-purpose GC method suitable for purity assessment of a semi-volatile compound.

Computational and Theoretical Studies on Glutarimide, 3 Methyl 3 Isopropyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for predicting molecular properties and reactivity.

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For Glutarimide (B196013), 3-methyl-3-isopropyl-, the piperidine-2,6-dione ring is expected to adopt a chair-like conformation, similar to cyclohexane (B81311). Substituents on a cyclohexane ring generally prefer to be in the equatorial position to minimize steric strain. lumenlearning.com

In the case of 3-methyl-3-isopropyl-glutarimide, the bulky isopropyl and methyl groups are at the C3 position. The relative orientation of these groups will dictate the most stable conformation. DFT calculations can be employed to determine the geometries and relative energies of the possible conformers. The relative energies of different conformers can be used to predict the most stable isomer and understand the conformational landscape of the molecule. lumenlearning.com The stability of different isomers can be understood by taking into account the spatial orientation and through-space interactions of substituents. lumenlearning.com

Table 1: Exemplary Relative Energies of Hypothetical Conformers of Glutarimide, 3-Methyl-3-Isopropyl-

| Conformer | Axial/Equatorial Position of Isopropyl Group | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | 2.50 |

Note: This table is for illustrative purposes to demonstrate the kind of data generated from DFT calculations. Actual values would require specific computations.

DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Finding these transition structures is a key challenge in computational organic chemistry. github.io

For Glutarimide, 3-methyl-3-isopropyl-, one could investigate its synthesis, for example, via a Michael addition reaction, which is a common method for preparing glutarimide derivatives. rscf.ru DFT methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used to locate the transition state structure for such a reaction. github.io By calculating the energy of the transition state, the activation energy (energy barrier) for the reaction can be determined, providing insights into the reaction kinetics. rsc.org Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can also be used to predict enzyme-catalyzed reaction kinetics. rsc.org

Table 2: Hypothetical Activation Energies for a Proposed Synthesis Step of Glutarimide, 3-Methyl-3-Isopropyl-

| Reaction Step | Reactants | Products | Activation Energy (ΔG‡) (kcal/mol) |

| Michael Addition | Isopropyl methyl malonate + Acrylamide | Glutarimide, 3-methyl-3-isopropyl- precursor | 15.2 |

Note: This table is for illustrative purposes. The values are hypothetical and would need to be calculated using appropriate DFT methods.

DFT calculations can accurately predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within the DFT framework for this purpose. mdpi.com These predictions are highly valuable for structure elucidation and verification, especially for complex organic molecules. mdpi.com

By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts (¹H and ¹³C) can be predicted. nih.gov The accuracy of these predictions has significantly improved with the development of new functionals and basis sets, as well as through the use of scaling factors or integrated machine learning approaches. nih.govnih.govyoutube.com For Glutarimide, 3-methyl-3-isopropyl-, predicted NMR spectra can be compared with experimental data to confirm its structure. DFT can provide chemical shift prediction results that are reasonably close to experimental values, with root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov

Table 3: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for Glutarimide, 3-Methyl-3-Isopropyl-

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |

| C2 (C=O) | 172.5 | 172.1 | 0.4 |

| C3 | 45.2 | 45.8 | -0.6 |

| C4 | 30.1 | 29.9 | 0.2 |

| C5 | 28.9 | 28.5 | 0.4 |

| C6 (C=O) | 173.1 | 172.8 | 0.3 |

| C3-CH₃ | 22.5 | 22.0 | 0.5 |

| C3-CH(CH₃)₂ | 35.8 | 36.2 | -0.4 |

| C3-CH(CH₃)₂ | 18.2 | 17.9 | 0.3 |

Note: This table is illustrative. Actual experimental and predicted values would be required for a real-world comparison.

Molecular Dynamics (MD) Simulations in Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for understanding how a small molecule like Glutarimide, 3-methyl-3-isopropyl- might interact with a biological target, such as an enzyme. mdpi.com Glutarimide derivatives are known to interact with the E3 ligase substrate receptor Cereblon (CRBN). nih.govrscf.rubohrium.com

MD simulations can be used to explore and characterize the binding site or "pocket" of an enzyme where a substrate or inhibitor binds. rsc.org By simulating the interaction of Glutarimide, 3-methyl-3-isopropyl- with an enzyme like CRBN, researchers can identify the key amino acid residues involved in the binding. nih.gov These simulations can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the enzyme-ligand complex. rscf.ru This information is critical for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors. nih.gov

Both enzymes and ligands are flexible molecules that can undergo conformational changes upon binding. MD simulations can capture these dynamic processes, providing a more realistic picture of the binding event than static models. nih.govmdpi.comelifesciences.org For instance, a simulation could show how the binding of Glutarimide, 3-methyl-3-isopropyl- induces a conformational change in the enzyme's active site, a phenomenon known as "induced fit". mdpi.com The simulations can also reveal the dynamics of the ligand within the binding pocket, showing how it moves and adopts different orientations over time. nih.gov Understanding these dynamic aspects is crucial for a complete picture of enzyme-substrate interactions and can help explain the mechanisms of enzyme regulation and inhibition. elifesciences.org

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

As of the latest available data, specific in silico modeling and dedicated Structure-Activity Relationship (SAR) studies focusing exclusively on Glutarimide, 3-methyl-3-isopropyl- are not extensively documented in publicly accessible scientific literature. Research in the field of computational chemistry tends to investigate broader classes of compounds or specific therapeutic targets.

However, the principles of in silico modeling and SAR can be applied to understand the potential activities and properties of Glutarimide, 3-methyl-3-isopropyl-. Such studies for related glutarimide derivatives often focus on their potential as anticonvulsant agents or as binders to specific protein targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key computational technique that would be employed. nih.gov A hypothetical QSAR study for a series of glutarimide analogs, including 3-methyl-3-isopropyl-glutarimide, would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.

Hypothetical Descriptors for SAR Study of Glutarimide Derivatives:

| Descriptor Category | Specific Descriptors (Examples) | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic interactions with biological targets. |

| Steric | Molecular Volume, Surface Area, Shape Indices | Determines the fit of the molecule into a receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and interaction with hydrophobic pockets in proteins. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of the molecular structure. |

In a typical study, these descriptors for a set of glutarimide derivatives would be correlated with their experimentally determined biological activity (e.g., anticonvulsant efficacy) using statistical methods like multiple linear regression or machine learning algorithms. nih.govherts.ac.uk The resulting QSAR model, an equation, would highlight which descriptors are most important for the observed activity.

For Glutarimide, 3-methyl-3-isopropyl-, the presence of the isopropyl and methyl groups at the 3-position of the glutarimide ring would be a key focus. These alkyl groups contribute to the steric bulk and lipophilicity of the molecule. An SAR analysis would compare its activity to other glutarimide derivatives with different substituents at this position to understand the impact of size, shape, and hydrophobicity on biological function. For instance, studies on related structures like arylsuccinimides have shown that anticonvulsant activity can be highly dependent on the hydrophobic characteristics of substituents. nih.gov

Molecular docking simulations could also be used to predict how Glutarimide, 3-methyl-3-isopropyl- might bind to a specific biological target, such as an ion channel or an enzyme implicated in epilepsy. herts.ac.uk These simulations would provide insights into the specific amino acid residues it might interact with and the preferred binding conformation, further elucidating the structural basis of its potential activity.

While specific, detailed research findings and comprehensive data tables on the in silico modeling of Glutarimide, 3-methyl-3-isopropyl- are not available, the established methodologies of computational chemistry provide a clear framework for how such an investigation would be conducted.

Structure Activity Relationship Sar of Glutarimide, 3 Methyl 3 Isopropyl and Derivatives

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of glutarimide (B196013) derivatives are significantly modulated by the electronic and steric properties of their substituents.

Steric and Electronic Contributions of Methyl and Isopropyl Groups

The methyl and isopropyl groups at the C3 position of the glutarimide ring introduce notable steric and electronic effects. Steric hindrance, the spatial arrangement of these alkyl groups, can influence the approach of reagents to the reactive centers of the molecule. While a universal scale for steric effects is challenging to establish due to their dependency on the specific reaction environment, it is generally observed that bulkier groups appear as such across various scales. nih.gov The evaluation of steric effects through isodesmic reactions, where a sterically crowded compound is formally synthesized from simpler derivatives, has provided insights into the impact of different alkyl groups. nih.gov For instance, some models suggest that the steric effect is primarily dependent on the alpha and beta carbon atoms of the substituent, while others indicate that the gamma position also plays a role. nih.gov

From an electronic standpoint, alkyl groups like methyl and isopropyl are electron-donating. This property can influence the electron density distribution within the glutarimide ring, potentially affecting the reactivity of the carbonyl groups and the acidity of the N-H proton.

Impact of Glutarimide Ring Distortion on Reactivity

The glutarimide ring itself plays a crucial role in the reactivity of its derivatives, particularly in N-acyl-glutarimides. acs.orgnih.gov These compounds have been identified as highly reactive precursors for N–C(O) bond cross-coupling reactions, a reactivity driven by the ground-state destabilization of the amide bond. acs.orgnih.govresearchgate.net The distortion of the glutarimide ring can lead to a significant twist in the acyclic amide bond, with some N-acyl-glutarimides achieving an almost perfect twist angle of 89.1°. acs.orgnih.govresearchgate.net This high degree of distortion enhances the reactivity of the amide bond, making these compounds valuable reagents in both metal-catalyzed and transition-metal-free reactions. acs.orgnih.gov

Studies on various substituted N-acyl-glutarimides have shown that geminal substitution at the C3 position does not significantly affect the distortion of the N-acyl amide bond. acs.org The reactivity of these distorted amides has been demonstrated in Suzuki–Miyaura cross-coupling and transamidation reactions. acs.org Interestingly, under certain aqueous conditions, N-acyl-glutarimides with specific substitutions, such as 3,3-tetramethylene and 3,3-pentamethylene glutarimide derivatives, have shown higher reactivity compared to others. acs.org The ability to achieve full distortion of the amide bond significantly broadens the scope of reagents available for N–C(O) cross-coupling reactions. acs.orgnih.gov

Ring distortion strategies are also employed more broadly in chemical synthesis to create structurally diverse and complex compounds from natural products. nih.govrsc.orgnih.gov Techniques like ring expansion, cleavage, and rearrangement can dramatically alter the core structure of a molecule, providing access to novel chemical scaffolds. nih.govrsc.org

Structural Determinants for Molecular Recognition and Binding Affinity

The specific three-dimensional structure of "Glutarimide, 3-methyl-3-isopropyl-" and its analogs is a key determinant of their ability to interact with biological macromolecules, such as proteins.

Ligand-Protein Interaction Profiling (e.g., E3 Ligase binding)

The glutarimide moiety is a well-established pharmacophore for binding to the E3 ligase substrate receptor Cereblon (CRBN). researchgate.netnih.gov This interaction is fundamental to the mechanism of action of immunomodulatory drugs like thalidomide (B1683933) and its derivatives, which are used in the treatment of multiple myeloma. researchgate.netnih.gov The glutarimide group of these molecules plays a crucial role in binding to CRBN through hydrogen bonds and van der Waals interactions within a hydrophobic pocket of the protein. researchgate.net

The development of proteolysis-targeting chimeras (PROTACs) has further highlighted the importance of E3 ligase ligands. nih.gov PROTACs are bifunctional molecules that consist of a ligand for an E3 ligase, a linker, and a ligand for a target protein of interest (POI). nih.gov By inducing proximity between the E3 ligase and the POI, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov The discovery of novel E3 ligase ligands is a major focus in the field to expand the scope and overcome limitations of current PROTAC technologies. researchgate.netnih.gov

Research has focused on synthesizing novel glutarimide derivatives as CRBN ligands to expand the chemical toolkit for targeted protein degradation. nih.gov Studies have shown that modifications to the glutarimide scaffold can lead to derivatives with stronger binding affinity to CRBN compared to thalidomide. nih.gov

Stereochemical Influence on Biological Activity

The stereochemistry of glutarimide derivatives can have a profound impact on their biological activity. The specific spatial arrangement of substituents can dictate how the molecule fits into the binding site of a protein. For example, the binding of thalidomide derivatives to CRBN is known to be enantioselective. researchgate.net

The synthesis of stereochemically complex and diverse compounds is a significant goal in drug discovery. nih.gov Ring distortion strategies applied to natural products can generate molecules with a high degree of stereochemical complexity, which are often underrepresented in standard screening libraries. nih.gov

Correlation between Molecular Structure and Catalytic Performance

The molecular structure of glutarimide derivatives can also be correlated with their performance in catalytic applications. As discussed previously, the distortion of the glutarimide ring in N-acyl-glutarimides significantly enhances their reactivity in cross-coupling reactions. acs.org This demonstrates a clear link between the structural feature of ring distortion and the catalytic utility of these compounds as reactive precursors. acs.org

The table below summarizes the reactivity of different N-acyl-glutarimides in a Suzuki-Miyaura cross-coupling reaction, highlighting the influence of the glutarimide ring structure on catalytic turnover.

| Amide | Catalyst Loading (mol %) | Conversion (%) | Turnover Number (TON) |

| 1 | 0.10 | - | 820-860 |

| 2 | 0.10 | - | 820-860 |

| 3 | 0.10 | - | 820-860 |

| 4 | 0.10 | - | 820-860 |

| 5 | 0.10 | - | 820-860 |

| 6 | 0.10 | - | 820-860 |

| 1 | 0.05 | 31-38 | - |

| 2 | 0.05 | 31-38 | - |

| 3 | 0.05 | 31-38 | - |

| 4 | 0.05 | 31-38 | - |

| 5 | 0.05 | 31-38 | - |

| 6 | 0.05 | 31-38 | - |

| 1 | 1.0 (aqueous) | 56 | - |

| 2 | 1.0 (aqueous) | 61 | - |

| 3 | 1.0 (aqueous) | 85 | - |

| 4 | 1.0 (aqueous) | 72 | - |

| 5 | 1.0 (aqueous) | 27 | - |

| 6 | 1.0 (aqueous) | 45 | - |

| Data derived from a study on the effect of the glutarimide ring on Suzuki–Miyaura cross-coupling. acs.org |

Mechanistic Investigations of Glutarimide Mediated Processes

Molecular Mechanism of Action in Enzyme-Catalyzed Reactions

The enzymatic hydrolysis of 3-substituted glutarimides is a key process for the stereoselective synthesis of valuable chiral compounds, such as precursors for gamma-aminobutyric acid (GABA) analogs. nih.gov The primary mechanism involves the desymmetrization of the glutarimide (B196013) ring by an enzyme, typically an imidase, which selectively hydrolyzes one of the two amide bonds. This reaction converts the prochiral glutarimide into an optically active 3-substituted glutaric acid monoamide. nih.gov

Bacterial strains have been identified that are capable of performing this stereospecific hydrolysis. For instance, Burkholderia phytofirmans DSM17436 and Alcaligenes faecalis NBRC13111 can hydrolyze substrates like 3-(4-chlorophenyl)glutarimide and 3-isobutylglutarimide to their corresponding (R)-glutaric acid monoamides with high enantiomeric excess. nih.gov The imidase BpIH, isolated from B. phytofirmans, has been identified as a promising catalyst for this transformation, capable of achieving a theoretical yield of 100% for the desired enantiomer. researchgate.net This is a significant advantage over chemical resolution methods which have a maximum theoretical yield of 50%. researchgate.net

The reaction catalyzed by these imidases, such as BpIH and the homologous AfIH from A. faecalis, is (R)-selective. nih.gov Studies have shown these enzymes are stable over a pH range of 6-10, with optimal activity at a pH of 9.0, and are stable at temperatures below 40°C. nih.gov They are not classified as metalloproteins, indicating that their catalytic activity does not depend on metal ion cofactors. nih.gov

To enhance the catalytic efficiency of imidases for industrial applications, researchers have employed semi-rational design involving active site mapping and site-directed mutagenesis. researchgate.net For the imidase BpIH, homology modeling and structural alignment were used to identify the substrate-binding pocket. researchgate.net Alanine scanning was performed on 17 residues within 5 Å of the substrate (3-isobutylglutarimide) to identify key amino acids for catalysis. researchgate.net

Further investigation focused on conserved amino acid residues within the binding pocket region. Interestingly, mutations of several less-conserved residues located further from the substrate (6–9 Å away) resulted in a significant increase in the catalytic activity of BpIH. researchgate.net A triple mutant, designated Y37F/H133N/S226I (YHS-I), exhibited a remarkable fivefold increase in enzyme activity and a significantly improved catalytic efficiency (kcat/Km) compared to the wild-type (WT) enzyme. researchgate.net Under identical reaction conditions, this mutant achieved an 88.87% conversion of 3-isobutylglutarimide to (R)-3-isobutylglutarate monoamide, with an enantiomeric excess greater than 99.9%, whereas the wild-type enzyme only reached a 38.15% conversion. researchgate.net

Molecular dynamics and docking simulations suggest that these synergistic mutations increase the rigidity of the protein structure around the mutation sites. researchgate.net The substitutions of Y37F, H133N, and S226I alter the interaction network within the active site, which enhances the enzyme's affinity for the substrate and ultimately improves its catalytic efficiency. researchgate.net

| Enzyme Variant | Mutations | Relative Activity Increase (fold) | Conversion Rate (%) | Product Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| WT BpIH | None | 1 | 38.15 | >99.9 |

| YHS-I | Y37F, H133N, S226I | ~5 | 88.87 | >99.9 |

Mechanistic Principles of Targeted Protein Degradation (TPD) involving Glutarimide-PROTACs

The glutarimide moiety is a cornerstone of a major class of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs). nih.govnih.gov They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The glutarimide structure, found in immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives, is a highly effective recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.gov

CRBN is a substrate receptor within the DDB1–CUL4A–Roc1–RBX1 E3 ubiquitin ligase complex. nih.gov When a glutarimide-based PROTAC binds to CRBN, it modulates the substrate specificity of the complex. nih.gov This recruitment is the critical first step in the targeted protein degradation process, bringing the cellular degradation machinery into close proximity with the target protein. nih.gov The binding of the glutarimide ligand to a specific pocket in CRBN is essential for the subsequent formation of a stable ternary complex between the E3 ligase, the PROTAC, and the POI. nih.govnih.gov

Following the recruitment of the CRBN E3 ligase complex by the glutarimide-containing PROTAC, the "warhead" end of the PROTAC binds to the target protein. This action results in the formation of a key ternary complex (E3 ligase-PROTAC-POI). nih.gov The formation of this complex is driven by the principle of induced proximity, where the PROTAC acts as a molecular bridge, physically bringing the E3 ligase and the target protein together. nih.govnih.gov

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome. nih.govnih.gov A key feature of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC molecule is released and can recruit another POI and E3 ligase, initiating another cycle of degradation. nih.gov This allows PROTACs to be effective at very low concentrations. nih.gov

Mechanistic Studies of Glutarimide-Related Biological Activities (e.g., antiviral activity at molecular level)

Certain glutarimide-containing compounds have demonstrated biological activities, including antiviral effects, through distinct molecular mechanisms. One such compound, the glutarimide antibiotic 9-methylstreptimidone, has shown protective activity against influenza A2 virus in mice. nih.gov Mechanistic studies suggest that its antiviral effect is not direct but is mediated by the induction of interferon. nih.gov Following administration of 9-methylstreptimidone, a potent virus-inhibitory factor, identified as interferon based on its biological characteristics, was detected in the lungs and sera of the animals. nih.gov This indicates that the glutarimide compound stimulates the host's innate immune response to combat the viral infection. nih.gov

Another example of an antiviral mechanism, though from a related heterocyclic compound, involves the inhibition of viral protein synthesis. The compound 3-methyleneoxindole (B167718) was found to inhibit poliovirus replication in HeLa cells. nih.gov Its mechanism of action involves binding to the host cell's ribosomes. This binding prevents the attachment of poliovirus messenger RNA (mRNA) to the ribosomes, thereby blocking the synthesis of viral proteins and halting viral replication. nih.gov While this compound is not a glutarimide, its mechanism highlights how small molecules can interfere with fundamental cellular processes hijacked by viruses.

Applications of Glutarimide, 3 Methyl 3 Isopropyl in Advanced Chemical Synthesis Research

Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

A thorough search of the chemical literature did not yield specific examples of Glutarimide (B196013), 3-methyl-3-isopropyl-, being employed as a chiral auxiliary or a primary building block in asymmetric synthesis.

In a broader context, chiral glutarimides and their parent piperidine (B6355638) structures are valuable synthons for creating complex molecules with specific stereochemistry. The synthesis of chiral piperidines, for instance, can be achieved through the diastereoselective alkylation of N-protected piperidin-2-ones, which serve as precursors. researchgate.net The stereochemical outcome of such reactions is often directed by a chiral group temporarily attached to the molecule. This general approach allows for the construction of specific stereoisomers, which is crucial for the biological activity of many pharmaceuticals. mdpi.com The development of synthetic methods that provide access to a wide range of regio- and diastereoisomers of substituted piperidines is considered essential for expanding the chemical space available for drug discovery. nih.gov

Precursors for the Synthesis of Complex Natural Products and Analogues

There is no specific information available in the reviewed literature detailing the use of Glutarimide, 3-methyl-3-isopropyl-, as a precursor for the synthesis of complex natural products or their analogues.

The glutarimide ring system, however, is a component of some natural products and is a target for synthetic chemists. The development of methods for the asymmetric synthesis of substituted glutarimides is often motivated by the need to access biologically active molecules, such as the selective serotonin reuptake inhibitor (-)-paroxetine. researchgate.net The synthesis of natural products is a significant driver of innovation in organic chemistry, often leading to the discovery of new reactions and strategies. nih.gov Asymmetric sigmatropic rearrangements, for example, are powerful transformations used to create chiral building blocks for natural product synthesis. researchgate.net

Reagents in Novel Organic Transformations

No specific studies were identified that describe the use of Glutarimide, 3-methyl-3-isopropyl-, as a reagent in novel organic transformations.

The chemical reactivity of the glutarimide scaffold is generally centered on the acidity of the N-H proton and the protons on the carbons adjacent to the carbonyl groups. These positions can be functionalized to build more complex molecular architectures. Research in this area tends to focus on developing new catalytic methods for the enantioselective synthesis of functionalized glutarimides rather than using a pre-existing substituted glutarimide as a reagent for other transformations. researchgate.net The discovery of novel reactions and their application in synthesizing complex molecules, such as functionalized 2,3-dihydrobenzofurans, is an active area of research in organic chemistry. rsc.org

Due to the lack of specific research findings for Glutarimide, 3-methyl-3-isopropyl-, no data tables can be generated.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-methyl-3-isopropyl-glutarimide, and how can researchers optimize reaction conditions?

- Methodological Answer : Synthesis typically involves cyclization of dicarboxylic acid monoamides using dehydrating agents (e.g., PCl₅ or SOCl₂) under controlled heating . For optimization, vary parameters like temperature (80–120°C), solvent polarity (e.g., toluene vs. DMF), and catalyst loadings. Monitor reaction progress via TLC or HPLC, and characterize intermediates using FT-IR to confirm amide bond formation. Patent data suggest yields improve with stoichiometric dehydrating agents and inert atmospheres .

Q. How can researchers structurally characterize 3-methyl-3-isopropyl-glutarimide and confirm its purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign peaks for the glutarimide ring (δ 2.5–3.5 ppm for CH₂ groups) and isopropyl/methyl substituents (δ 1.0–1.5 ppm) .

- X-ray crystallography : Resolve stereochemistry and confirm substituent positions .

- HPLC-MS : Assess purity (>95%) and detect byproducts. Calibrate with reference standards from authenticated sources (e.g., Sigma-Aldridge protocols) .

Q. What in vitro assays are recommended to evaluate the biological activity of 3-methyl-3-isopropyl-glutarimide?

- Methodological Answer : Prioritize assays based on glutarimide’s known immunomodulatory and anti-inflammatory properties :

- NF-κB inhibition : Use luciferase reporter assays in HEK293T cells .

- Cytokine profiling : Quantify TNF-α/IL-6 via ELISA in LPS-stimulated macrophages.

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the glutarimide ring in modulating protein-protein interactions?

- Methodological Answer :

- Pull-down assays : Use biotinylated 3-methyl-3-isopropyl-glutarimide to identify binding partners in cell lysates.

- Molecular docking : Model interactions with cereblon (CRBN) or other E3 ubiquitin ligases using AutoDock Vina .

- CRISPR-Cas9 knockouts : Validate target specificity in CRBN-deficient cell lines .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., THP-1 vs. RAW264.7), passage numbers, and serum conditions .

- Meta-analysis : Pool data from multiple studies (e.g., TCGA2STAT for gene expression correlations) and apply random-effects models .

- Replicate experiments : Cross-validate in ≥3 independent labs to control for batch effects .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of 3-methyl-3-isopropyl-glutarimide derivatives?

- Methodological Answer :

- Systematic substitution : Modify the isopropyl group with bulkier tert-butyl or polar substituents (e.g., -OH, -NH₂) and test activity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors in the glutarimide ring .

- Off-target screening : Profile against kinase panels (e.g., Eurofins DiscoverX) to assess selectivity .

Q. What biosynthetic pathways in microorganisms produce glutarimide-containing analogs, and how can they inform synthetic biology approaches?

- Methodological Answer :

- Genome mining : Identify biosynthetic gene clusters (BGCs) for cycloheximide/streptimidone in Streptomyces spp. using antiSMASH .

- Heterologous expression : Clone BGCs into E. coli BL21(DE3) with inducible promoters (e.g., T7) to produce novel analogs .

- Isotope labeling : Track carbon flux via ¹³C-glucose feeding experiments to map precursor utilization .

Q. How can researchers address the poor aqueous solubility of 3-methyl-3-isopropyl-glutarimide for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate or PEGylated groups to enhance solubility, followed by enzymatic cleavage in vivo .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers; characterize stability via dynamic light scattering (DLS) .

- Co-solvent systems : Optimize PBS-ethanol or Cremophor EL mixtures while monitoring cytotoxicity in primary hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.